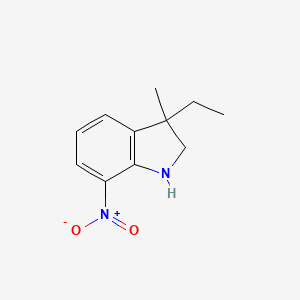

3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17705859

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O2 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 3-ethyl-3-methyl-7-nitro-1,2-dihydroindole |

| Standard InChI | InChI=1S/C11H14N2O2/c1-3-11(2)7-12-10-8(11)5-4-6-9(10)13(14)15/h4-6,12H,3,7H2,1-2H3 |

| Standard InChI Key | HNSAECMMIZWGEM-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CNC2=C1C=CC=C2[N+](=O)[O-])C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 3-ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole consists of a partially saturated indole system. Key features include:

-

Nitro group at position 7: Introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

-

3-Ethyl and 3-methyl substituents: These alkyl groups enhance steric bulk and modulate lipophilicity, potentially affecting biological membrane permeability .

-

Dihydroindole backbone: The partial saturation of the pyrrole ring reduces aromaticity compared to fully conjugated indoles, altering electronic properties.

Table 1: Molecular Properties of 3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | 3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole |

| Key Functional Groups | Nitro (-NO₂), Alkyl (C₂H₅, CH₃) |

Spectroscopic Identification

Characterization typically employs:

-

Nuclear Magnetic Resonance (NMR): NMR reveals distinct signals for the ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 1.0–1.1 ppm, singlet) groups, while the nitro group deshields adjacent aromatic protons (δ 8.2–8.5 ppm).

-

Infrared (IR) Spectroscopy: Strong absorption at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirms the presence of the nitro group.

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is synthesized through multi-step routes, often beginning with Fischer indole synthesis or modifications of pre-functionalized indoles:

Step 1: Construction of Dihydroindole Core

-

Fischer Indole Synthesis: Cyclization of phenylhydrazine derivatives with ketones under acidic conditions yields 2,3-dihydroindole intermediates . For example, reaction of 4-nitrophenylhydrazine with 3-pentanone generates a nitro-substituted dihydroindole precursor .

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 7-Amino-3-ethyl-3-methyl-2,3-dihydro-1H-indole |

| Cycloaddition | Münchnone, THF, 80°C, 24h | Pyrrolo[3,4-b]indole derivative |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to nitro group polarity; limited solubility in water (<0.1 mg/mL).

-

Stability: Sensitive to prolonged light exposure; nitro group may undergo photolytic degradation.

Thermal Behavior

-

Melting Point: Estimated 148–152°C based on structurally similar nitroindoles.

-

Thermogravimetric Analysis (TGA): Decomposition initiates at ~200°C, with mass loss corresponding to nitro group elimination.

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume